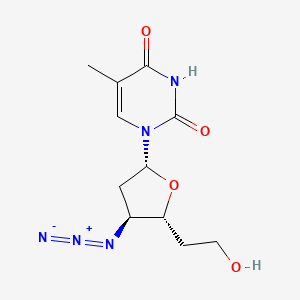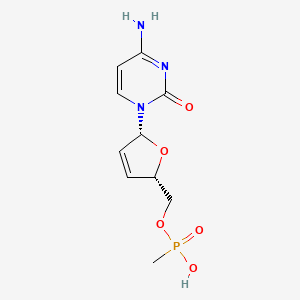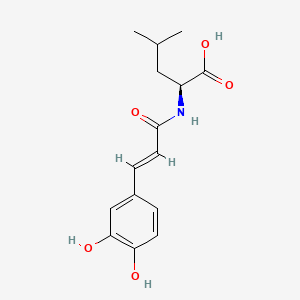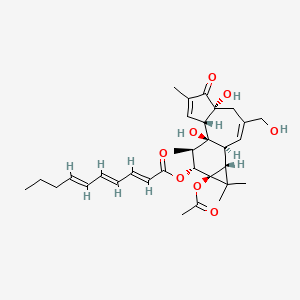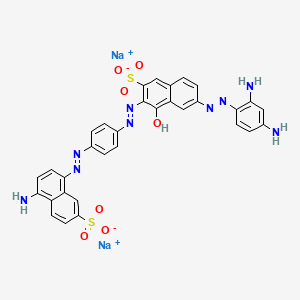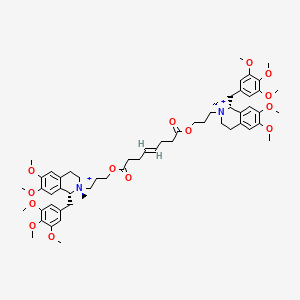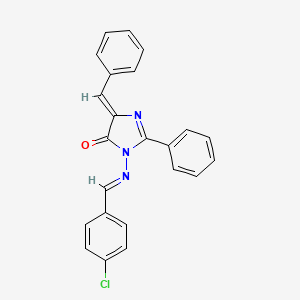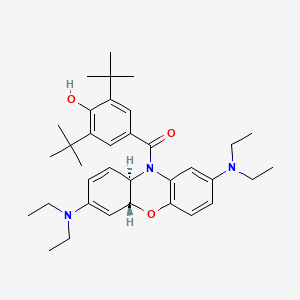
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenoxazine core, substituted with diethylamino groups and a benzoyl group containing tert-butyl and hydroxy functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the phenoxazine core and diethylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the phenoxazine core.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging and detection purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine involves its interaction with specific molecular targets and pathways. The compound’s phenoxazine core and functional groups enable it to participate in redox reactions, interact with biological macromolecules, and modulate cellular processes. These interactions can lead to various biological effects, such as antioxidant activity and modulation of enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-formylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine stands out due to its unique combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
114766-08-4 |
|---|---|
Molekularformel |
C35H49N3O3 |
Molekulargewicht |
559.8 g/mol |
IUPAC-Name |
[(4aR,10aR)-3,8-bis(diethylamino)-4a,10a-dihydrophenoxazin-10-yl]-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C35H49N3O3/c1-11-36(12-2)24-16-18-30-29(21-24)38(28-17-15-25(22-31(28)41-30)37(13-3)14-4)33(40)23-19-26(34(5,6)7)32(39)27(20-23)35(8,9)10/h15-22,28,31,39H,11-14H2,1-10H3/t28-,31-/m1/s1 |
InChI-Schlüssel |
UDFBGCQIOISUBC-GRKNLSHJSA-N |
Isomerische SMILES |
CCN(CC)C1=C[C@@H]2[C@@H](C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CCN(CC)C1=CC2C(C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


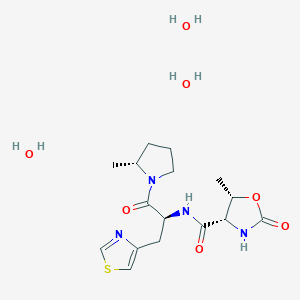
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)


